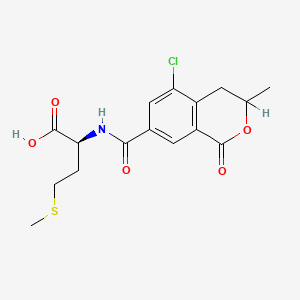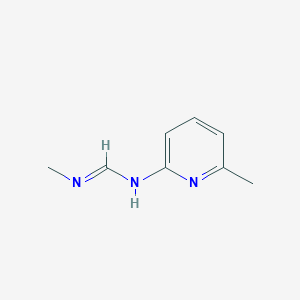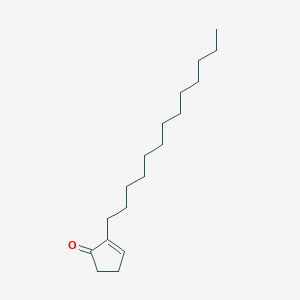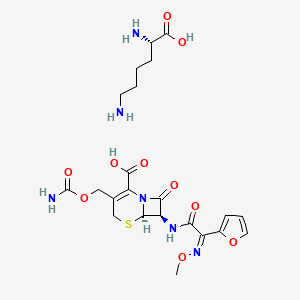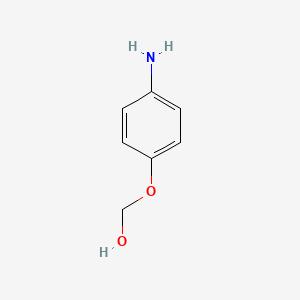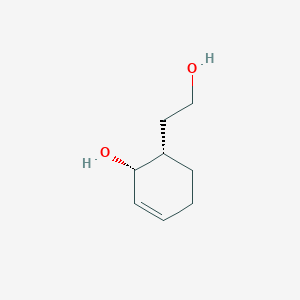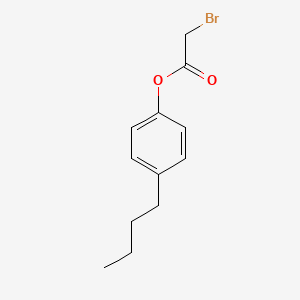![molecular formula C10H17NO3 B14496348 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 64318-92-9](/img/structure/B14496348.png)
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and synthetic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of pyrrolidin-2-one derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinone ring can lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules. In biology and medicine, pyrrolidinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolidine-2,5-diones and prolinol . These compounds share the pyrrolidinone core but differ in their substituents and overall structure.
Uniqueness: What sets this compound apart is its unique oxan-2-yl-oxy-methyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s ability to interact with specific biological targets, making it a valuable candidate for various applications .
Eigenschaften
CAS-Nummer |
64318-92-9 |
|---|---|
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
4-(oxan-2-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO3/c12-9-5-8(6-11-9)7-14-10-3-1-2-4-13-10/h8,10H,1-7H2,(H,11,12) |
InChI-Schlüssel |
KTGGLKHILHGBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2CC(=O)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
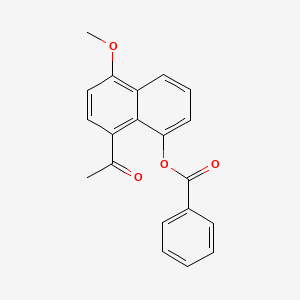
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)

